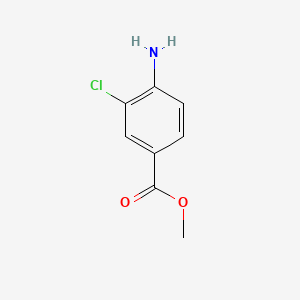

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in pharmaceutical chemistry. Although the provided papers do not directly discuss this exact compound, they provide valuable insights into the synthesis, properties, and applications of closely related thiazole derivatives.

Synthesis Analysis

The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which are structurally similar to the compound of interest, has been achieved through a cyclocondensation reaction facilitated by ultrasound irradiation, leading to high yields and regioselectivity . Another related synthesis involves the one-pot reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in the presence of an ionic liquid to produce functionalized ethyl 1,3-thiazole-5-carboxylates . These methods highlight the potential for efficient and selective synthesis routes that could be adapted for the synthesis of ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been supported by crystallographic data, which is crucial for understanding the geometry and electronic configuration of these molecules . The photophysical properties of ethyl 2-arylthiazole-5-carboxylates, which share a similar thiazole core, have been studied, revealing that their absorptions are mainly due to π→π* transitions, indicating a conjugated system that could be present in the compound of interest .

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be quite diverse. For instance, ethyl 2-iodothiazole-5-carboxylate undergoes photochemical reactions to form various isothiazole derivatives . This suggests that ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate may also participate in photochemical reactions, potentially leading to interesting photochemical properties or applications as a sensitizer in photo-oxidation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical studies of ethyl 2-arylthiazole-5-carboxylates have shown fluorescence, which could imply that the compound of interest may also exhibit such properties . The fluorescence is possibly due to dual emission from different excited states, which is an important characteristic for applications in materials science and sensing technologies .

Wissenschaftliche Forschungsanwendungen

For instance, indole derivatives, which are structurally similar to the compound you mentioned, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been used in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry .

In terms of application methods and experimental procedures, these can vary widely depending on the specific application and field of study. For example, in medicinal chemistry, these compounds might be synthesized and then tested in vitro or in vivo for their biological activity .

As for the results or outcomes, again, this can depend on the specific application. In some cases, these compounds might show promising activity against a particular disease or condition, while in other cases, they might not be effective .

Additionally, indole derivatives, which are structurally similar to the compound you mentioned, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Additionally, indole derivatives, which are structurally similar to the compound you mentioned, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-5-3-4-6-8(7)13/h3-6,15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZWINIFAXHZFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654359 |

Source

|

| Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |

CAS RN |

262856-07-5 |

Source

|

| Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)